Dopamine-d4 hydrochloride Dopamine-d4 hydrochloride A stable labeled internal standard suitable for the quantitation of dopamine levels in LC/MS applications such as diagnostic testing, endocrinology, and clinical chemistry. Dopamine is a catecholamine which acts as a neurotransmitter for dopamine receptors and neurohormone for regulation of numerous brain functions.
Labelled Dopamine. Dopamine is a neurotransmitter in the brain and a chemical messenger outside the CNS. It controls emotions of humans. Low level of dopamine will result in some diseases including Parkinson's Disease.
Brand Name: Vulcanchem
CAS No.: 203633-19-6
VCID: VC0196591
InChI: InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2;
SMILES: C1=CC(=C(C=C1CCN)O)O.Cl
Molecular Formula: C8H12ClNO2
Molecular Weight: 193.66 g/mol

Dopamine-d4 hydrochloride

CAS No.: 203633-19-6

Cat. No.: VC0196591

Molecular Formula: C8H12ClNO2

Molecular Weight: 193.66 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dopamine-d4 hydrochloride - 203633-19-6

CAS No. 203633-19-6
Molecular Formula C8H12ClNO2
Molecular Weight 193.66 g/mol
IUPAC Name 4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride
Standard InChI InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2;
Standard InChI Key CTENFNNZBMHDDG-URZLSVTISA-N
Isomeric SMILES [2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])N.Cl
SMILES C1=CC(=C(C=C1CCN)O)O.Cl
Canonical SMILES C1=CC(=C(C=C1CCN)O)O.Cl

Biological Activity and Function

Dopamine-d4 hydrochloride exhibits the same biological activity as non-deuterated dopamine, functioning as a catecholamine neurotransmitter with both alpha and beta-adrenergic activity . In experimental settings, dopamine-d4 hydrochloride attaches to and activates dopamine receptors in the brain, triggering alterations in neurotransmitter levels and neuronal activity. These interactions subsequently influence behaviors, cognitive functions, and various physiological responses throughout the body . The compound demonstrates cardiotonic and antihypotensive properties, reflecting its potential applications in cardiovascular research .

The significance of dopamine-d4 hydrochloride extends beyond its direct biological effects. By serving as a molecular analog of dopamine with unique detection properties, it enables researchers to investigate dopamine's complex roles in the endocrine system, cardiovascular regulation, and renal function without interference from endogenous dopamine .

Applications in Research

As an Internal Standard in Analytical Methods

Dopamine-d4 hydrochloride serves as an essential internal standard in various analytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . When preparing internal standard solutions for dopamine analysis, researchers typically create stock solutions of dopamine-d4 hydrochloride at concentrations of 500 μg/L by diluting 5 mg with dilution solution (DS) consisting of 50 mL of 1N hydrochloric acid and 1 L of water . The internal standard is then further diluted to working concentrations, such as 5 ng/mL or 100 ng/mL, depending on the specific analytical requirements .

The use of dopamine-d4 hydrochloride as an internal standard greatly enhances the reliability and precision of dopamine quantification. In one validated LC-MS/MS method, the inclusion of dopamine-d4 as an internal standard enabled researchers to achieve mean extraction recoveries above 95.62%, with excellent linearity (r²≥0.998) across a concentration range of 20-1000 ng/mL . This approach demonstrates impressive precision, with maximum intra-day and inter-day coefficients of variation of 10.55% and 7.57%, respectively .

In Neuroscience Research

Dopamine-d4 hydrochloride plays a crucial role in neuroscience research, enabling scientists to investigate dopamine's effects on neural circuits and behavior. The isotopic labeling allows researchers to track dopamine-mediated processes with precision, distinguishing between endogenous dopamine and the experimentally introduced compound . This capability is particularly valuable when studying dopamine receptor binding, neurotransmitter release, and uptake mechanisms in various brain regions.

In Mass Spectrometry Imaging

Dopamine-d4 hydrochloride has found significant application in mass spectrometry imaging (MSI) techniques. In one advanced method, dopamine-d4 hydrochloride was employed as an internal standard for quantitative MSI of dopamine in tissue samples . The approach involved preparing dopamine-d4 at a concentration of 1 μg/mL by diluting it with 2,4,6-triphenylpyrylium tetrafluoroborate (TPP) solution to create a derivatized form (TPP-DA-d4) that enhances detection sensitivity .

This application demonstrates how dopamine-d4 hydrochloride contributes to developing alternative methods for quantitative mass spectrometry imaging, enabling researchers to visualize and quantify dopamine distribution in biological tissues with unprecedented precision . The technique holds promise for advancing our understanding of dopamine's role in various neurological and psychiatric conditions.

Methods of Analysis and Detection

Several analytical methods have been developed for the detection and quantification of dopamine-d4 hydrochloride, primarily in its role as an internal standard for dopamine analysis. A particularly notable approach is the rapid, precise, and sensitive LC-MS/MS method designed for routine clinical quantification of dopamine in urine .

This method employs a simple liquid-liquid extraction technique followed by LC-MS/MS analysis in multiple reaction monitoring mode. The approach achieves excellent retention times for dopamine and dopamine-d4 (2.28 min and 2.24 min, respectively) with high extraction recovery exceeding 95.62% . The calibration curve demonstrates impressive linearity across a range of 20-1000 ng/mL, with lower limits of detection (LOD) and quantification (LOQ) of 0.36 ng/mL and 1.215 ng/mL, respectively . These performance characteristics underscore the effectiveness of dopamine-d4 hydrochloride as an internal standard in high-sensitivity analytical applications.

Another innovative approach involves the use of dopamine-d4 hydrochloride in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging. In this method, dopamine-d4 is derivatized with TPP and applied to tissue sections using an airbrush, followed by application of 2,5-dihydrobenzoic acid (DHB) as a MALDI matrix . This technique enables spatial visualization of dopamine distribution in tissue samples while providing quantitative information through the use of the deuterated internal standard.

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